Cas no 1107620-72-3 (Tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate)

Tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate is a protected carbamate derivative featuring a pyrazole moiety, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its tert-butyloxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it valuable for peptide and heterocycle synthesis. The pyrazole ring offers versatility in medicinal chemistry, enabling further functionalization or metal-catalyzed coupling reactions. This compound is particularly useful for constructing complex molecules due to its compatibility with a range of reaction conditions. High purity and well-defined reactivity ensure consistent performance in multi-step synthetic pathways.
Tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate structure
1107620-72-3 structure
Product Name:Tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate
CAS No:1107620-72-3
MF:C9H15N3O2
MW:197.234301805496
MDL:MFCD12820298
CID:1057227
Update Time:2025-10-22

Tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 4-(Boc-aminomethyl)pyrazole
    • tert-butyl ((1H-pyrazol-4-yl)methyl)carbamate
    • tert-Butyl n-(1h-pyrazol-4-ylmethyl)carbamate
    • 5994AJ
    • SY021293
    • Tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate
    • MDL: MFCD12820298
    • Inchi: 1S/C9H15N3O2/c1-9(2,3)14-8(13)10-4-7-5-11-12-6-7/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)
    • InChI Key: QHQQGFZVUMTRDH-UHFFFAOYSA-N
    • SMILES: O(C(NCC1C=NNC=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 197.11600
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 201
  • Topological Polar Surface Area: 67

Experimental Properties

  • Density: 1.145±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (1.2 g/l) (25 º C),
  • PSA: 67.01000
  • LogP: 1.82530

Tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D852737-1g
4-(Boc-aminomethyl)pyrazole
1107620-72-3 ≥95%
1g
1,217.70 2021-05-17
Chemenu
CM324193-5g
4-(Boc-aminomethyl)pyrazole
1107620-72-3 95%
5g
$898 2021-08-18
Chemenu
CM324193-250mg
4-(Boc-aminomethyl)pyrazole
1107620-72-3 95%+
250mg
$138 2023-02-03
Chemenu
CM324193-1g
4-(Boc-aminomethyl)pyrazole
1107620-72-3 95%+
1g
$208 2023-02-03
Chemenu
CM324193-5g
4-(Boc-aminomethyl)pyrazole
1107620-72-3 95%+
5g
$556 2023-02-03
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY021293-0.25g
4-(Boc-aminomethyl)pyrazole
1107620-72-3 ≥98%
0.25g
¥394.00 2024-07-10
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY021293-1g
4-(Boc-aminomethyl)pyrazole
1107620-72-3 ≥98%
1g
¥800.00 2024-07-10
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY021293-5g
4-(Boc-aminomethyl)pyrazole
1107620-72-3 ≥98%
5g
¥3034.00 2024-07-10
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY021293-10g
4-(Boc-aminomethyl)pyrazole
1107620-72-3 ≥98%
10g
¥5200.00 2024-07-10
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY021293-25g
4-(Boc-aminomethyl)pyrazole
1107620-72-3 ≥98%
25g
¥9100.00 2024-07-10

Tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1107620-72-3)Tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate
Order Number:A894854
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:49
Price ($):356.0
Email:sales@amadischem.com

Additional information on Tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate

Recent Advances in the Application of 1107620-72-3 and Tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate in Chemical Biology and Pharmaceutical Research

The chemical compound 1107620-72-3 and its derivative, Tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate, have garnered significant attention in recent years due to their potential applications in chemical biology and pharmaceutical research. These compounds are particularly notable for their role as intermediates in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents. This research briefing aims to provide an overview of the latest findings related to these compounds, highlighting their synthesis, biological activities, and potential therapeutic applications.

Recent studies have demonstrated that 1107620-72-3 serves as a key intermediate in the synthesis of pyrazole-based compounds, which are widely used in medicinal chemistry. The compound's unique structural features, including the pyrazole ring, make it a versatile scaffold for designing molecules with diverse biological activities. Tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate, a derivative of 1107620-72-3, has been particularly investigated for its role in the development of kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders, and the ability to modulate their activity with small molecules like Tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate holds great promise for drug discovery.

One of the most significant advancements in this area is the development of novel synthetic routes for 1107620-72-3 and its derivatives. Researchers have optimized reaction conditions to improve yield and purity, making these compounds more accessible for further studies. For example, a recent publication in the Journal of Medicinal Chemistry detailed a scalable synthesis of Tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate, which demonstrated high efficiency and reproducibility. This methodological improvement is expected to facilitate the broader use of these compounds in drug discovery programs.

In addition to their synthetic utility, 1107620-72-3 and Tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate have been evaluated for their biological activities. Preliminary studies have shown that these compounds exhibit inhibitory effects on specific kinases, such as JAK2 and EGFR, which are implicated in various cancers. The mechanism of action involves the binding of these small molecules to the ATP-binding site of the kinases, thereby preventing their activation. These findings suggest that 1107620-72-3 and its derivatives could serve as starting points for the development of new anticancer agents.

Further research has explored the pharmacokinetic properties of these compounds, including their stability, solubility, and metabolic profiles. Understanding these parameters is crucial for translating laboratory findings into clinically viable drugs. Recent in vitro and in vivo studies have indicated that Tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate exhibits favorable pharmacokinetic characteristics, such as moderate plasma stability and good oral bioavailability. These properties enhance its potential as a lead compound for further optimization.

Despite these promising results, challenges remain in the development of 1107620-72-3 and its derivatives as therapeutic agents. Issues such as off-target effects and potential toxicity need to be addressed through rigorous preclinical testing. However, the growing body of research on these compounds underscores their potential to contribute to the discovery of new drugs for unmet medical needs. Future studies are expected to focus on structure-activity relationship (SAR) analyses to refine the biological activity and selectivity of these molecules.

In conclusion, the compounds 1107620-72-3 and Tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate represent valuable tools in chemical biology and pharmaceutical research. Their unique structural features and biological activities make them attractive candidates for further investigation. Continued research efforts are likely to yield new insights into their mechanisms of action and therapeutic potential, paving the way for the development of innovative treatments for various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1107620-72-3)Tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate
A894854
Purity:99%
Quantity:5g
Price ($):356.0
Email